3-Phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
3-Phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is an organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted cyclohexanone with suitable reagents to form the chromene ring. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce more saturated chromene derivatives .
Scientific Research Applications
3-Phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of various materials and as a precursor in the production of pharmaceuticals
Mechanism of Action
The mechanism by which 3-Phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
- 4,5-Bis-phenyl-8a-phenyl-3,4,4a,5,6,8a-hexahydro-1H,8H-pyrimido[4.5-d]pyrimidine-2,7-dione
- 3-Phenyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Comparison: For example, its chromene ring structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H16O2 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H16O2/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-3,6-7,10,12,14H,4-5,8-9H2 |
InChI Key |
SOCKREYADVQUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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